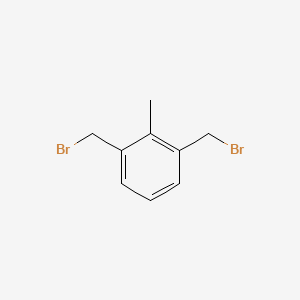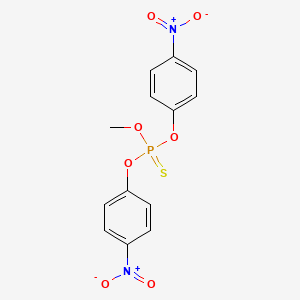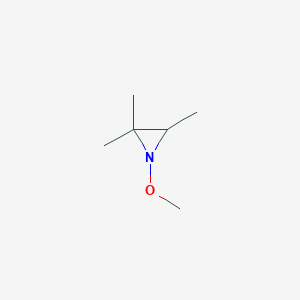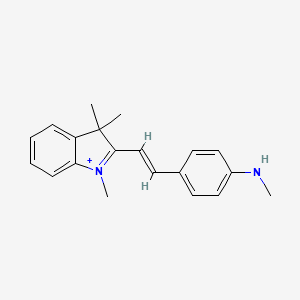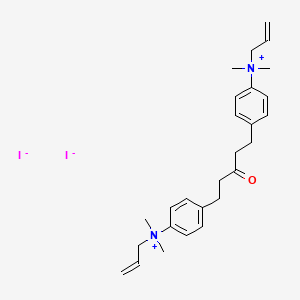
Benzenaminium, 4,4'-(3-oxo-1,5-pentanediyl)bis(N,N-dimethyl-N-2-propenyl-, diiodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenaminium, 4,4’-(3-oxo-1,5-pentanediyl)bis(N,N-dimethyl-N-2-propenyl-, diiodide is a complex organic compound known for its potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzenaminium core linked by a 3-oxo-1,5-pentanediyl bridge to two N,N-dimethyl-N-2-propenyl groups, with diiodide as the counterion. It is often studied for its potential as a cholinesterase inhibitor, making it relevant in neurological research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenaminium, 4,4’-(3-oxo-1,5-pentanediyl)bis(N,N-dimethyl-N-2-propenyl-, diiodide typically involves multiple steps:
Formation of the Benzenaminium Core: This step involves the alkylation of aniline derivatives with allyl bromide in the presence of a base such as potassium carbonate.
Introduction of the 3-oxo-1,5-pentanediyl Bridge: This is achieved through a Friedel-Crafts acylation reaction, where the benzenaminium derivative reacts with a diketone in the presence of a Lewis acid catalyst like aluminum chloride.
Final Quaternization: The final step involves the quaternization of the nitrogen atoms with methyl iodide to form the diiodide salt.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactors for better control of reaction conditions and the use of automated systems for precise addition of reagents.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl groups, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the 3-oxo-1,5-pentanediyl bridge, potentially converting it to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or sulfuric acid for sulfonation.
Major Products
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro or sulfonic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Benzenaminium, 4,4’-(3-oxo-1,5-pentanediyl)bis(N,N-dimethyl-N-2-propenyl-, diiodide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential as a cholinesterase inhibitor, which could have implications in treating neurological disorders such as Alzheimer’s disease.
Medicine: Potential therapeutic agent due to its inhibitory effects on cholinesterase, which is crucial in neurotransmission.
Industry: Could be used in the development of new materials or as a catalyst in various chemical processes.
Wirkmechanismus
The compound exerts its effects primarily through inhibition of cholinesterase enzymes. This inhibition occurs via binding to the active site of the enzyme, preventing the breakdown of acetylcholine, a neurotransmitter. This leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission. The molecular targets include acetylcholinesterase and butyrylcholinesterase, and the pathways involved are those related to cholinergic signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenaminium, 4,4’-(3-oxo-1,5-pentanediyl)bis(N,N-dimethyl-N-2-propenyl-, dibromide: Similar structure but with bromide as the counterion.
4,4’-(3-Oxo-1,5-pentanediyl)bis(N-allyl-N,N-dimethylanilinium): Similar core structure but with different substituents.
Uniqueness
The uniqueness of Benzenaminium, 4,4’-(3-oxo-1,5-pentanediyl)bis(N,N-dimethyl-N-2-propenyl-, diiodide lies in its specific combination of functional groups and counterions, which confer distinct chemical properties and biological activities. Its potential as a cholinesterase inhibitor sets it apart from other similar compounds, making it a valuable subject of study in neurological research.
Eigenschaften
CAS-Nummer |
40957-97-9 |
|---|---|
Molekularformel |
C27H38I2N2O |
Molekulargewicht |
660.4 g/mol |
IUPAC-Name |
[4-[5-[4-[dimethyl(prop-2-enyl)azaniumyl]phenyl]-3-oxopentyl]phenyl]-dimethyl-prop-2-enylazanium;diiodide |
InChI |
InChI=1S/C27H38N2O.2HI/c1-7-21-28(3,4)25-15-9-23(10-16-25)13-19-27(30)20-14-24-11-17-26(18-12-24)29(5,6)22-8-2;;/h7-12,15-18H,1-2,13-14,19-22H2,3-6H3;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
WUUHNEAWVNKDQC-UHFFFAOYSA-L |
Kanonische SMILES |
C[N+](C)(CC=C)C1=CC=C(C=C1)CCC(=O)CCC2=CC=C(C=C2)[N+](C)(C)CC=C.[I-].[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


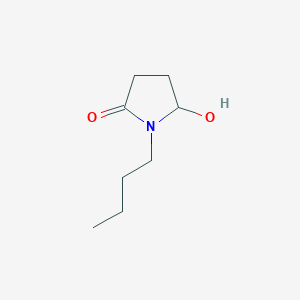
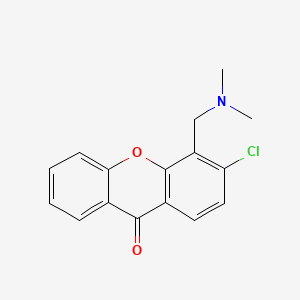
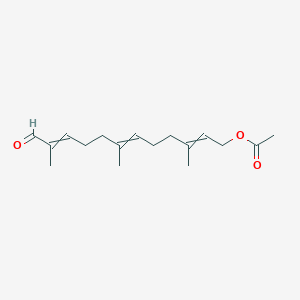
![1-Methylidenedispiro[2.0.2~4~.1~3~]heptane](/img/structure/B14663750.png)
![11H-Pyrido[2,1-b]quinazolin-11-one, 2-nitro-](/img/structure/B14663751.png)
